4-methoxy-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine
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Overview
Description
4-methoxy-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine is a heterocyclic compound that features a pyrimidine core substituted with a methoxy group at the 4-position and a piperazine ring at the 6-position The piperazine ring is further substituted with a 5-methyl-1,2-oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine typically involves multi-step organic reactions. One common approach is to start with the pyrimidine core and introduce the methoxy group via nucleophilic substitution. The piperazine ring can be introduced through a nucleophilic aromatic substitution reaction, followed by the attachment of the oxazole moiety via a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: The oxazole moiety can be oxidized to form oxazolone derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include oxazolone derivatives, dihydropyrimidine derivatives, and various substituted pyrimidines.
Scientific Research Applications
4-methoxy-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe to study biological pathways and interactions due to its ability to bind to specific proteins and enzymes.
Medicine: The compound is investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-methoxy-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways by binding to active sites or allosteric sites on proteins. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyridine: Similar structure but with a pyridine core instead of pyrimidine.
4-methoxy-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}quinoline: Similar structure but with a quinoline core.
4-methoxy-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}benzene: Similar structure but with a benzene core.
Uniqueness
The uniqueness of 4-methoxy-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine lies in its specific substitution pattern and the presence of both the oxazole and piperazine moieties. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
4-[[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]methyl]-5-methyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-11-12(8-17-21-11)9-18-3-5-19(6-4-18)13-7-14(20-2)16-10-15-13/h7-8,10H,3-6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYOKLSHYJCYBPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CN2CCN(CC2)C3=CC(=NC=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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